trans-2-octenedioyl-CoA

Acyl-CoA profiling Metabolomics Chain-length specificity

Researchers studying peroxisomal β-oxidation or dicarboxylic aciduria often face substrate specificity issues: hydratase enzymes reject cis isomers or saturated analogues. trans-2-Octenedioyl-CoA (CAS 138149-19-6) is the verified trans-2-enoyl-CoA substrate for MFE1 and dicarboxylyl-CoA oxidase. - Measure MFE1 hydration kinetics via NADH-coupled assays (Rhea database validated). - Probe ABCD3 (PMP70) transporter specificity; comparator for octanedioyl-CoA. - Bait ligand for CoA-affinity pull-downs or ACOT4 thioesterase assays. Supplied as off-white to pale yellow solid, stable at -20°C.

Molecular Formula C29H46N7O19P3S
Molecular Weight 921.7 g/mol
Cat. No. B15598417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-octenedioyl-CoA
Molecular FormulaC29H46N7O19P3S
Molecular Weight921.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H46N7O19P3S/c1-29(2,24(42)27(43)32-10-9-18(37)31-11-12-59-20(40)8-6-4-3-5-7-19(38)39)14-52-58(49,50)55-57(47,48)51-13-17-23(54-56(44,45)46)22(41)28(53-17)36-16-35-21-25(30)33-15-34-26(21)36/h6,8,15-17,22-24,28,41-42H,3-5,7,9-14H2,1-2H3,(H,31,37)(H,32,43)(H,38,39)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)/b8-6+/t17-,22-,23-,24+,28-/m1/s1
InChIKeyUUCJVAJRAMBJMP-WBKFOJBMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Octenedioyl-CoA Identity and Characterization


trans-2-Octenedioyl-CoA (CAS 138149-19-6) is a medium-chain unsaturated dicarboxylate coenzyme A ester , formally defined as an acyl-CoA resulting from the condensation of coenzyme A with (2E)-oct-2-enedioic acid [1]. It belongs to the dicarboxylic acyl-CoA subclass, distinguished from monocarboxylate acyl-CoAs by the presence of two terminal carboxyl groups that dictate distinct subcellular trafficking and catabolic routing—primarily to peroxisomes rather than mitochondria . The compound is commercially available as a biochemical reagent for investigating ω-oxidation, peroxisomal catabolism, and CoA-linked dicarboxylic acid metabolism .

Workflow Peroxisomal β-oxidation pathway studies
Selection trans-2 enoyl-CoA substrate for hydratase-coupled assays
Context ω-oxidation and dicarboxylic acid catabolism research

Why trans-2-Octenedioyl-CoA Substitution Fails


Generic substitution of trans-2-octenedioyl-CoA with other acyl-CoA species is scientifically unsound because the terminal carboxyl group dictates subcellular localization and enzyme specificity in ways that monocarboxylate analogs cannot replicate. Unlike monocarboxylate medium-chain acyl-CoAs (e.g., octanoyl-CoA), which are shuttled into mitochondria via the carnitine shuttle for β-oxidation, dicarboxylate acyl-CoAs such as trans-2-octenedioyl-CoA are preferentially routed to peroxisomes and the ω-oxidation pathway . Furthermore, the trans-2 unsaturation creates a planar conjugated system that alters binding affinity to enoyl-CoA hydratases and dehydrogenases compared to saturated dicarboxylate analogs (e.g., octanedioyl-CoA) [1]. Substitution with trans-2-octenoyl-CoA—a monocarboxylate—would fail to interrogate peroxisomal dicarboxylate catabolism entirely, as the latter lacks the second carboxyl group required for recognition by dicarboxylyl-CoA synthetases and peroxisomal transporters [2].

cis-2 isomer or saturated analogue lacks hydratase substrate competence, may give negative assay results.
Monocarboxylyl-CoA engages mitochondrial β-oxidation, confounding peroxisome-specific readouts.
Chain-length mismatch shifts dicarboxylyl-CoA oxidase preference and kinetic profile.

trans-2-Octenedioyl-CoA Differentiation Evidence


Stereospecificity of Peroxisomal Hydratase

trans-2-Octenedioyl-CoA (C29H46N7O19P3S, MW 921.70 g/mol) differs from the longer-chain analog trans-2-decenedioyl-CoA (C31H50N7O19P3S, MW 949.75 g/mol) by exactly two methylene units in the acyl chain . This 28 Da mass difference enables unambiguous chromatographic separation and MS-based discrimination when studying chain-length-dependent substrate specificity of peroxisomal enzymes . While no direct enzyme kinetic comparison between these two specific compounds has been published, class-level evidence indicates that medium-chain dicarboxylyl-CoA synthetase activity in rat liver microsomes exhibits chain-length preference for C6-C10 dicarboxylates, with octenedioyl-CoA representing the mid-point of this optimal range [1].

Hydratase stereospecificity
Class-level inference
trans-2 isomer: competent substrate for MFE1 hydratase. cis-2 isomer and saturated analogue: not substrates.
Supports trans-2 isomer selection for hydratase activity.
Crystallographic binding study; no kinetic constants for isolated compound.
Acyl-CoA profiling Metabolomics Chain-length specificity

Selective Peroxisomal Oxidation of Dicarboxylyl-CoA

The trans-2 double bond in trans-2-octenedioyl-CoA distinguishes it from saturated octanedioyl-CoA (C29H43N7O19P3S). In the peroxisomal β-oxidation pathway, octanedioyl-CoA is converted to (2E)-octenedioyl-CoA by acyl-CoA oxidase [1]. Using the pre-formed unsaturated trans-2-octenedioyl-CoA allows researchers to bypass the oxidase step and directly assay downstream enoyl-CoA hydratase and dehydrogenase activities [1]. While direct kinetic comparison data for these two specific dicarboxylate CoAs is not available in published literature, studies on analogous monocarboxylate species (trans-2-octenoyl-CoA vs. octanoyl-CoA) demonstrate that the unsaturated trans-2-enoyl-CoA binds to medium-chain acyl-CoA dehydrogenase with Kd values of 50-90 nM, acting as a potent inhibitor of octanoyl-CoA dehydrogenation [2]. This class-level inference suggests that trans-2-octenedioyl-CoA will exhibit distinct binding kinetics compared to its saturated counterpart.

Peroxisomal oxidation
Class-level inference
Dicarboxylyl-CoA oxidase: ~12 nmol H₂O₂·min⁻¹·mg⁻¹. Mitochondrial oxidation: not detected.
Indicates peroxisome-specific pathway context.
Rat liver subcellular fractions; class-level for dicarboxylyl-CoAs.
β-oxidation Enoyl-CoA hydratase Dehydrogenase substrate specificity

Chain-Length Specificity of Medium-Chain Dicarboxylyl-CoA

trans-2-Octenedioyl-CoA, as a dicarboxylate CoA ester, is trafficked differently than its monocarboxylate analog trans-2-octenoyl-CoA. The terminal carboxyl group directs trans-2-octenedioyl-CoA to peroxisomal catabolism and ω-oxidation pathways, whereas trans-2-octenoyl-CoA enters the mitochondrial carnitine shuttle for β-oxidation . trans-2-Enoyl-CoAs have been shown to act as poor substrates for carnitine palmitoyltransferase 2 (CPT2) and can function as CPT2 inhibitors, potentially interfering with the catalytic mechanism [1]. In contrast, dicarboxylate CoAs such as trans-2-octenedioyl-CoA are not substrates for the carnitine shuttle due to the second carboxyl group, instead relying on peroxisomal membrane transporters . Direct quantitative comparison of trafficking rates between these two compounds is not available in published literature.

Urinary biomarker context
Supporting evidence
Urinary trans-2-octenedioic acid 2–15 μmol·mmol⁻¹ creatinine in disease models; ≥2‑fold elevation.
Reported metabolomics context for metabolic research.
GC‑MS quantification; creatinine-normalized values.
Peroxisomal metabolism Mitochondrial β-oxidation Carnitine shuttle

Chemical Identity and Purity Fingerprint

trans-2-Octenedioyl-CoA reacts with L-carnitine via carnitine O-palmitoyltransferase to form (2E)-oct-2-enedioylcarnitine, a dicarboxylate acylcarnitine species [1]. This product is distinct from the monocarboxylate trans-2-octenoylcarnitine formed from trans-2-octenoyl-CoA. The dicarboxylate acylcarnitine profile has diagnostic value in metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and peroxisomal biogenesis disorders, where specific dicarboxylate species accumulate [1]. The exact relative abundance or rate constant for this specific reaction compared to other acyl-CoA substrates is not quantified in published literature.

Identity & purity
Supporting evidence
CAS 138149‑19‑6, purity ≥95% (HPLC), MW 921.70. vs octanedioyl-CoA: Δ 2.02 Da, distinct RT.
Confirms correct trans-2 isomer procurement.
Standard vendor QC; HPLC‑UV at 260 nm.
Acylcarnitine Metabolomics Inborn errors of metabolism

trans-2-Octenedioyl-CoA Research Applications


Reconstitution of Peroxisomal Dicarboxylate β-Oxidation

trans-2-Octenedioyl-CoA serves as a direct substrate for assaying peroxisomal enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities without requiring coupled acyl-CoA oxidase activity. In the peroxisomal β-oxidation pathway, octanedioyl-CoA is first converted to (2E)-octenedioyl-CoA by acyl-CoA oxidase [1]. Using the pre-formed unsaturated trans-2-octenedioyl-CoA eliminates the oxidase as a rate-limiting variable and enables isolated kinetic characterization of downstream enzymes [1]. This application is particularly relevant for studies of peroxisomal disorders where specific β-oxidation enzyme deficiencies must be discriminated.

Tracer Studies of Fatty Acid Oxidation Disorders

As a medium-chain unsaturated dicarboxylate CoA ester, trans-2-octenedioyl-CoA is a critical reagent for investigating ω-oxidation and CoA-linked dicarboxylic acid metabolism [1]. Unlike monocarboxylate CoAs, which are routed to mitochondria, this compound's terminal carboxyl group directs it to peroxisomal catabolism, enabling researchers to specifically trace the ω-oxidation branch of fatty acid metabolism [1]. This application is essential for metabolic flux studies in conditions with increased fatty acid degradation and organic aciduria .

Profiling ABCD3 and Dicarboxylyl-CoA Oxidase Specificity

trans-2-Octenedioyl-CoA is the precursor for (2E)-oct-2-enedioylcarnitine, a dicarboxylate acylcarnitine species formed via carnitine O-palmitoyltransferase [1]. Authentic trans-2-octenedioyl-CoA is required to generate this acylcarnitine standard for calibrating LC-MS/MS platforms used in newborn screening for inborn errors of metabolism. Dicarboxylate acylcarnitines serve as diagnostic markers for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and peroxisomal disorders, and the C8-dicarboxylate species provides a specific mid-chain reference point distinct from shorter or longer dicarboxylate acylcarnitines [1].

Profiling Acyl-CoA-Binding Proteins and Thioesterases

Rat liver microsomal dicarboxylyl-CoA synthetase exhibits chain-length preference for C6-C10 dicarboxylates, with trans-2-octenedioyl-CoA representing the C8 species within this optimal range [1]. The compound enables researchers to probe the enzyme's substrate specificity across the medium-chain dicarboxylate series when used alongside C6, C10, and C12 analogs. This application supports fundamental enzymology studies of dicarboxylate activation mechanisms and comparative analysis of synthetase isoforms across species and tissues [1].

Application
Selection Property
Validation Focus
Peroxisomal dicarboxylate β-oxidation reconstitution
Stereospecific trans-2 enoyl-CoA substrate
MFE1 hydratase kinetics and pathway intermediate identification
Fatty acid oxidation disorder tracer studies
Reported urinary biomarker context in metabolic models
Octenedioic acid profiling in dicarboxylic aciduria research
ABCD3 transporter specificity profiling
Dicarboxylyl-CoA with defined chain length and terminal carboxylate
ABCD3-dependent peroxisomal uptake assay development
Acyl-CoA-binding protein and thioesterase characterization
CoA affinity handle and defined stereochemistry
Pull-down and thioesterase activity assays

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